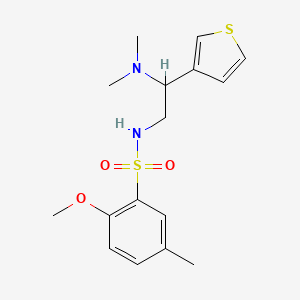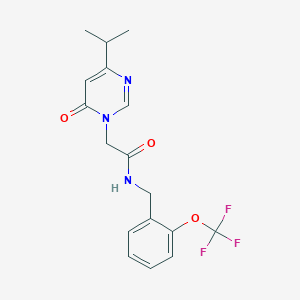
Tert-butyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate” is a complex organic compound. It contains a tert-butyl group, two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups, and a propanoate group . The presence of the dioxaborolane groups suggests that this compound might be used in organic synthesis, as these groups are often involved in boron-catalyzed reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups would likely contribute to the three-dimensionality of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the specific functional groups it contains would all influence its properties .
Applications De Recherche Scientifique
Synthesis and Characterization of Water-Soluble Polymers
A study by Zhang, Liu, and Cao (2008) explored the synthesis of water-soluble carboxylated polyfluorenes using an intermediate monomer including Tert-butyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate. This process involved the Suzuki coupling reaction, leading to a polymer with properties that varied in different pH solutions. The study also examined the polymer's fluorescence quenching with various cationic quenchers and proteins, showing significant quenching in the presence of cytochrome c (Zhang, Liu, & Cao, 2008).
Interaction with Proteins and Fluorescence Quenching
Wei (2011) synthesized an anionic water-soluble polymer using a similar process involving this compound. The study highlighted the polymer's green fluorescence and its dependence on pH due to partial protonation. The polymer's interaction with different proteins like bovine serum albumin and histone was studied, revealing strong fluorescence quenching in the presence of histone (Wei, 2011).
Intermediate in Synthesizing Biologically Active Compounds
Kong et al. (2016) reported on the synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in creating biologically active compounds like crizotinib. The process involved three steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and achieved a total yield of 49.9% (Kong et al., 2016).
Structural Analysis and DFT Study
Ye et al. (2021) synthesized Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives. The study involved X-ray diffraction and density functional theory (DFT) to analyze its structure and physicochemical features, revealing insights into its molecular electrostatic potential and frontier molecular orbitals (Ye et al., 2021).
Protein Detection and Quantification
Yu, Zhang, and Liu (2008) developed a method for protein detection and quantification using anionic water-soluble conjugated polymers containing this compound. This process utilized the polymer's aggregation-induced fluorescence change for protein sensing (Yu, Zhang, & Liu, 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36B2O6/c1-15(2,3)23-14(22)12-13(20-24-16(4,5)17(6,7)25-20)21-26-18(8,9)19(10,11)27-21/h13H,12H2,1-11H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEDUZKPSWMEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)CC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36B2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

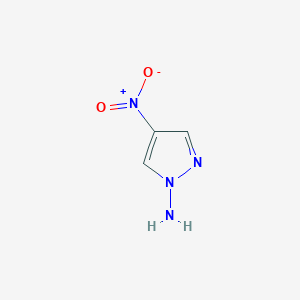
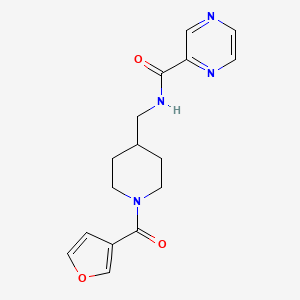

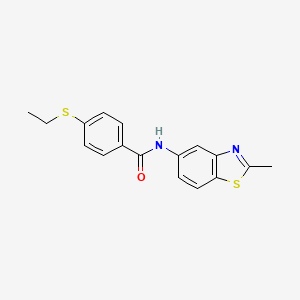
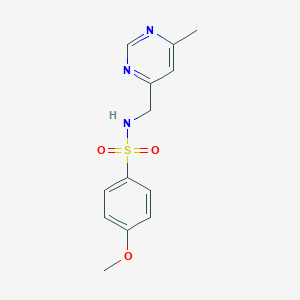
![Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2675013.png)
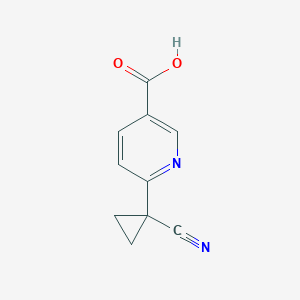
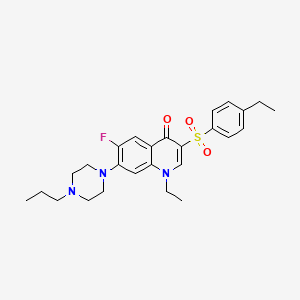
![N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2675017.png)
![N-(2-{3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-4-methylbenzenesulfonamide](/img/structure/B2675018.png)
![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-phenylacetamide](/img/structure/B2675020.png)

